Product packaging for [1-(Methoxymethyl)cyclopropyl]methanol(Cat. No.:CAS No. 338455-22-4)

[1-(Methoxymethyl)cyclopropyl]methanol

Cat. No.: B3382554
CAS No.: 338455-22-4
M. Wt: 116.16 g/mol
InChI Key: WGLFLXUUQCEVBP-UHFFFAOYSA-N
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Description

General Significance of Cyclopropane (B1198618) Derivatives in Chemical Synthesis

Cyclopropane derivatives are of considerable interest in organic synthesis due to the high level of strain in the three-membered ring. researchgate.net This strain makes them susceptible to regio- and stereo-controlled ring-opening reactions, providing access to a variety of acyclic and larger ring systems that would be challenging to synthesize through other methods. researchgate.netbeilstein-journals.org The cyclopropane ring is a common feature in numerous natural products, insecticides, and pharmaceutical drug candidates, highlighting its importance in bioorganic and medicinal chemistry. researchgate.netnih.govresearchgate.net The unique electronic properties and three-dimensional shape of substituted cyclopropanes also make them valuable components in the design of new therapeutic agents. nih.gov

The synthesis of cyclopropane derivatives has been extensively studied, with methods such as the Simmons-Smith cyclopropanation, transition metal-catalyzed carbene insertion into alkenes, and reactions of sulfur ylides with electron-deficient alkenes being prominent examples. nih.gov

Importance of Functionalized Cyclopropylmethanol (B32771) Scaffolds

Functionalized cyclopropylmethanol scaffolds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. actylis.comnbinno.com The hydroxyl group of the cyclopropylmethanol moiety can be readily transformed into other functional groups, such as aldehydes, ketones, and amines, further expanding their synthetic utility. nbinno.com For instance, cyclopropylmethanols can be used to prepare cyclopropylcarbinols, which are important chiral building blocks for natural product and pharmaceutical synthesis. nbinno.com

The coupling reaction of cyclopropanemethanol with alkynes to form substituted allylic alcohols is another significant application in synthetic and medicinal research. actylis.comchemicalbook.comganeshremedies.com Furthermore, the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which can be derived from cyclopropylmethanol precursors, has been identified as a privileged scaffold in the design of drugs targeting the central nervous system. nih.gov The unique structural and electronic properties imparted by the cyclopropyl (B3062369) group can influence a drug molecule's potency and metabolic profile. lifechempharma.com

The development of chemoenzymatic strategies has further enhanced the utility of these scaffolds by enabling the highly diastereo- and enantioselective synthesis of cyclopropyl ketones, which can be diversified into a wide range of chiral cyclopropane-containing structures. nih.gov

Research Landscape of [1-(Methoxymethyl)cyclopropyl]methanol and Related Analogues

Research on this compound itself is not extensively documented in publicly available literature. However, its chemical properties and potential reactivity can be inferred from studies on related analogues. The compound has a molecular weight of 116.16 g/mol . sigmaaldrich.com

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC6H12O2 uni.lu
Molecular Weight116.16 g/mol sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com
InChI KeyWGLFLXUUQCEVBP-UHFFFAOYSA-N sigmaaldrich.com

Analogues of this compound, such as (1-methylcyclopropyl)methanol, nih.gov (1-(4-methoxyphenyl)cyclopropyl)methanol, and ((1R,2R)-2-(3-(3-methoxyphenyl)propyl)cyclopropyl)methanol, rsc.org have been synthesized and studied in various contexts. For example, the synthesis of cyclopropylmethanol derivatives bearing electronegative substituents has been a subject of investigation. acs.org

The synthesis of such compounds often involves multi-step sequences. For instance, the synthesis of ((1R,2R)-2-(3-(3-methoxyphenyl)propyl)cyclopropyl)methanol was achieved through the reduction of a corresponding ester precursor using lithium aluminum hydride. rsc.org The reactivity of the hydroxymethyl group in these scaffolds is a key area of research, with oxidation and reduction reactions being common transformations.

Ring-opening reactions of the cyclopropane ring are a characteristic feature of these molecules. nih.gov These reactions can be initiated by various means, including radical pathways, and lead to the formation of diverse molecular architectures. beilstein-journals.orgnih.govucl.ac.uk The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring.

Selected Analogues of this compound
Compound NameCAS NumberMolecular Formula
Cyclopropylmethanol2516-33-8 nbinno.comC4H8O nbinno.com
(1-Methylcyclopropyl)methanolNot AvailableC5H10O nih.gov
(1-(4-Methoxyphenyl)cyclopropyl)methanol16728-03-3 C11H14O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B3382554 [1-(Methoxymethyl)cyclopropyl]methanol CAS No. 338455-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(methoxymethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLFLXUUQCEVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338455-22-4
Record name [1-(Methoxymethyl)cyclopropyl]methanol
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Advanced Synthetic Methodologies for 1 Methoxymethyl Cyclopropyl Methanol and Its Derivatives

Direct Synthesis Approaches

Direct approaches to [1-(Methoxymethyl)cyclopropyl]methanol typically involve the construction of the cyclopropane (B1198618) ring followed by the introduction or modification of the functional groups at the C1 position. These methods often leverage well-established reactions in organic chemistry, adapted for the specific steric and electronic demands of the target molecule.

Organometallic Reagent Additions to Cyclopropanecarbaldehydes

The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. youtube.com In the context of synthesizing this compound, this strategy would conceptually involve the addition of a methyl-containing organometallic reagent to a 1-(methoxymethyl)cyclopropanecarbaldehyde. However, the more common and practical approach involves the addition of organometallic reagents to cyclopropyl (B3062369) aldehydes followed by subsequent functional group manipulation to install the methoxymethyl group. nbinno.com

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes. youtube.comlibretexts.org The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate which, upon an aqueous workup, yields the corresponding alcohol. youtube.com For instance, the reaction of a cyclopropanecarbaldehyde with a suitable organometallic reagent can furnish a cyclopropylmethanol (B32771) derivative. nbinno.com

A significant consideration in these reactions is the potential for 1,2- versus 1,4-conjugate addition if the cyclopropanecarbaldehyde contains an adjacent double bond. libretexts.org However, for saturated cyclopropanecarbaldehydes, 1,2-addition is the exclusive pathway. The choice of organometallic reagent and reaction conditions can be tailored to optimize the yield and purity of the desired alcohol product. saskoer.ca

Reduction of Cyclopropyl Ketones and Related Carbonyl Precursors

The reduction of ketones to secondary alcohols is a cornerstone of organic synthesis. This transformation can be effectively applied to the synthesis of this compound from a corresponding 1-(methoxymethyl)cyclopropyl ketone precursor. nbinno.com

A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. nbinno.com Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It readily reduces a wider range of carbonyl-containing functional groups.

The general mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate during the workup step to afford the final alcohol product. The stereochemical outcome of the reduction can sometimes be influenced by the steric environment around the carbonyl group.

Reducing AgentSolventKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes and ketones
Lithium Aluminum hydride (LiAlH₄)Diethyl ether, THFPowerful, reduces most carbonyl groups

Nucleophilic Substitutions of Cyclopropylmethyl Halides with Methoxide (B1231860)

Nucleophilic substitution reactions provide a direct pathway to introduce the methoxy (B1213986) group in the target molecule. uci.edu This approach involves the reaction of a 1-(halomethyl)cyclopropylmethanol derivative with a methoxide source. The reaction typically proceeds via an Sₙ2 mechanism, particularly with primary halides. libretexts.orgpressbooks.pub

In an Sₙ2 reaction, the nucleophile (methoxide ion, CH₃O⁻) attacks the carbon atom bearing the leaving group (halide) from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. libretexts.org The success of this reaction is dependent on several factors, including the nature of the leaving group (I > Br > Cl), the strength of the nucleophile, and the solvent. libretexts.org Polar aprotic solvents are known to accelerate Sₙ2 reactions. libretexts.org

While this method is conceptually straightforward, the synthesis of the requisite 1-(halomethyl)cyclopropylmethanol precursor is a critical preceding step. Furthermore, competing elimination reactions can sometimes occur, especially with sterically hindered substrates or when using a strong, sterically hindered base. pressbooks.pub

Cyclopropanation Strategies for Precursors

An alternative and often more versatile approach to constructing the this compound framework involves the formation of the cyclopropane ring on a precursor that already contains the necessary oxygenated functionalities. These methods, known as cyclopropanation reactions, are powerful tools for creating three-membered rings.

Simmons-Smith Cyclopropanation and Zinc Carbenoid Chemistry

The Simmons-Smith reaction is a renowned method for the stereospecific synthesis of cyclopropanes from alkenes. nih.govwikipedia.org It involves the use of an organozinc carbenoid, typically prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.org A significant advantage of this reaction is its ability to tolerate a wide variety of functional groups and its high degree of stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org

In the context of synthesizing precursors for this compound, an appropriately substituted alkene bearing a hydroxyl and a methoxymethyl group (or their protected equivalents) would be subjected to Simmons-Smith conditions. The presence of a hydroxyl group in the allylic or homoallylic position can direct the cyclopropanation to occur on the same face of the double bond, a phenomenon known as hydroxy-directed cyclopropanation. researchgate.net This provides excellent stereocontrol in the formation of the cyclopropane ring.

Modifications to the classical Simmons-Smith reaction, such as the Furukawa modification which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance the reactivity and scope of the transformation. wikipedia.org Mechanochemical methods, which involve ball-milling to activate the zinc, have also been developed as a more environmentally friendly approach. rsc.org

Reagent SystemKey Features
Zn-Cu, CH₂I₂Classic Simmons-Smith conditions
Et₂Zn, CH₂I₂ (Furukawa)Enhanced reactivity
Mechanochemical activationSolvent-free, environmentally friendly rsc.org

Corey-Chaykovsky Reactions and Related Ylide Chemistry

The Corey-Chaykovsky reaction provides a powerful alternative for the formation of three-membered rings, including cyclopropanes. organic-chemistry.orgwikipedia.org This reaction employs sulfur ylides, such as dimethyloxosulfonium methylide and dimethylsulfonium methylide, to react with α,β-unsaturated carbonyl compounds (enones) to yield cyclopropanes. organic-chemistry.orgadichemistry.com

The mechanism of the Corey-Chaykovsky reaction with enones typically involves a 1,4-conjugate addition of the sulfur ylide to the double bond, followed by an intramolecular nucleophilic substitution to close the three-membered ring. organic-chemistry.orgpku.edu.cn This contrasts with the reaction of sulfur ylides with simple ketones or aldehydes, which leads to epoxides. wikipedia.org The choice between 1,2-addition (leading to epoxides) and 1,4-addition (leading to cyclopropanes) can be influenced by the specific sulfur ylide used. adichemistry.compku.edu.cn

For the synthesis of a precursor to this compound, one would start with an α,β-unsaturated ester or ketone containing the necessary methoxymethyl moiety. The reaction with a suitable sulfur ylide would then generate the desired cyclopropyl derivative. The diastereoselectivity of the cyclopropanation can be influenced by the reaction conditions and the structure of the substrate. adichemistry.com

Sulfur YlideTypical Product with Enones
Dimethyloxosulfonium methylideCyclopropane (via 1,4-addition) organic-chemistry.org
Dimethylsulfonium methylideEpoxide (via 1,2-addition) adichemistry.com

Transition Metal-Catalyzed Cyclopropanation of Allylic Alcohols

The synthesis of cyclopropane derivatives from allylic alcohols can be effectively achieved through transition metal-catalyzed reactions. nih.gov A notable method involves the use of a titanium carbenoid, generated in situ, for the chemo- and stereoselective conversion of allylic alcohols into their corresponding cyclopropane derivatives. nih.gov This reaction proceeds with the participation of the allylic hydroxyl group and conserves the geometry of the original alkene, resulting in a high diastereomeric excess. nih.gov

Another powerful approach is the catalytic asymmetric cyclopropanation using a titanium-TADDOLate complex. organic-chemistry.org This method employs bis(iodomethyl)zinc (B12336892) as the methylene (B1212753) source and has been optimized to provide excellent yields and high enantiomeric ratios, particularly for allylic alcohols substituted with aryl or heteroaryl groups. organic-chemistry.org The reaction mechanism involves the formation of an iodomethylzinc alkoxide, which then undergoes a methylene transfer catalyzed by the chiral Lewis acid. organic-chemistry.org The choice of solvent and the presence of molecular sieves are critical for achieving high efficiency and enantioselectivity. organic-chemistry.org While various transition metals like copper, rhodium, and ruthenium are also used for cyclopropanation, titanium-based catalysts have shown significant promise for the directed cyclopropanation of allylic alcohols. nih.govcas.cz

Catalyst SystemReagentKey FeaturesRef
Titanium Carbenoid (from Nugent's reagent, Mn, CH₂I₂)Methylene diiodideHigh chemo- and stereoselectivity; conservation of alkene geometry. nih.gov
Titanium-TADDOLate / Zn(CH₂I)₂Bis(iodomethyl)zincCatalytic and asymmetric; high yields and enantiomeric ratios for aryl-substituted allylic alcohols. organic-chemistry.org
Copper(I) triflate (CuOTf)Diazo(trialkylsilyl)acetatesEffective catalyst for cyclopropanation with diazo compounds. cas.cz
Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄)DiazoacetatesCommon catalyst for cyclopropanation, though sometimes less effective than CuOTf. cas.cz

Stereoselective and Enantioselective Synthesis

Achieving high diastereoselectivity is a central challenge in the synthesis of polysubstituted cyclopropanes. Directed cyclopropanation, where a functional group in the substrate guides the reagent to a specific face of the double bond, is a powerful strategy. For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives can furnish densely substituted bicyclopropanes as a single diastereomer. nih.govresearchgate.net The rigidity of the existing cyclopropyl core in the substrate allows for a highly selective reaction on the adjacent alkenyl moiety. nih.govresearchgate.net

New methods for the diastereoselective synthesis of cyclopropanes continue to be developed, including the formal coupling of unactivated alkenes with carbon pronucleophiles. nih.govresearchgate.net This approach, which can be initiated electrochemically, proceeds with high diastereoselectivity and tolerates a wide range of functional groups. nih.govresearchgate.net Palladium-catalyzed reactions have also been employed to create highly functionalized cyclopropanes with excellent diastereoselectivity (de 88-100%) through the alkylation and subsequent cyclization of specific substrates. nih.gov These methods underscore the importance of substrate control and catalyst choice in determining the stereochemical outcome of cyclopropanation reactions.

The synthesis of enantiomerically enriched cyclopropylmethanols is of significant interest. Catalytic asymmetric cyclopropanation of allylic alcohols using chiral catalysts is a primary route to these compounds. organic-chemistry.org The use of a titanium-TADDOLate complex, for example, has proven effective in producing chiral cyclopropylmethanols with excellent enantiomeric ratios. organic-chemistry.org

Beyond cyclopropanation of allylic alcohols, other enantioselective transformations provide access to chiral cyclopropane derivatives that can be converted to cyclopropylmethanols. Catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions can produce chiral cyclopropyl purine (B94841) nucleoside analogues with excellent diastereoselectivities and high enantiomeric excess (93-97% ee). nih.gov These products can then undergo functional group transformations to yield chiral cyclopropylmethanols. nih.gov Similarly, chiral rhodium(III) complexes have been used to catalyze the reaction of vinyl sulfoxonium ylides with α,β-unsaturated acyl imidazoles, producing 1,2,3-trisubstituted chiral cyclopropanes with high yields and enantioselectivity (up to 97% ee). acs.org These methods highlight the versatility of asymmetric catalysis in constructing complex chiral cyclopropane structures. nih.govacs.org

The use of chiral auxiliaries and ligands provides another layer of control in asymmetric synthesis. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they can be removed and recycled.

In the context of cyclopropane synthesis, chiral ligands are extensively used in transition metal catalysis. Chiral phosphorus/sulfur ligands have been synthesized and used in palladium-catalyzed allylic alkylation to produce cyclopropane-containing products with high yield and good enantioselectivity (93% ee). nih.gov The development of chiral-at-metal rhodium(III) complexes has enabled the highly enantioselective synthesis of complex cyclopropanes. acs.org Furthermore, chiral rhodium and ruthenium complexes containing Pheox or BTPCP ligands have been successfully used in the catalytic asymmetric synthesis of highly functionalized cyclopropanes from α-substituted allyl sulfones and diazo reagents, achieving excellent enantiomeric excess (up to 99% ee) and high diastereoselectivity. researchgate.net However, some palladium-catalyzed cyclizations using chiral ligands have shown limitations due to the reversibility of the cyclization step, which can lead to low enantioselectivity. nih.gov

Ligand/Auxiliary TypeMetalReactionEnantioselectivity (ee)Ref
Chiral Phosphorus/Sulfur LigandsPalladiumAllylic Alkylationup to 93% nih.gov
Chiral-at-Metal Complex (Λ-Rh4)RhodiumCyclopropanation with Ylidesup to 97% acs.org
Ru(II)-PheoxRutheniumCyclopropanation with Diazo Reagents86-99% researchgate.net
Rh₂(S)-BTPCP)₄RhodiumCyclopropanation with Diazo Reagents40-99% researchgate.net
Chiral Aminoacetonitriles (from 1-hydroxypinanone)PalladiumS(N)' Cyclization≤ 32% nih.gov

Regioselective Functionalization of Cyclopropyl Systems Bearing Methoxymethyl Ethers

The selective functionalization of an existing cyclopropane ring is a key synthetic challenge. For cyclopropyl systems bearing activating groups, such as donor-acceptor (DA) cyclopropanes, regioselective ring-opening reactions provide a powerful method for introducing new functional groups. nih.gov A strategy for the C3–H alkylation of imidazo[1,2-a]pyridines utilizes DA-cyclopropanes under Lewis acid-catalyzed conditions. nih.gov This reaction proceeds via a nucleophilic ring-opening of the cyclopropane, leading to a 1,3-bisfunctionalized product. nih.gov This methodology demonstrates that the cyclopropane ring can be selectively opened to form a C-C bond at a specific position, dictated by the electronic nature of the substituents. nih.gov While this example involves imidazopyridines as nucleophiles, the principle is applicable to the regioselective functionalization of other cyclopropyl systems, including those bearing methoxymethyl ethers which can act as donor groups.

Mechanistic Investigations of Reactions Involving the 1 Methoxymethyl Cyclopropyl Methanol Framework

Intramolecular Interactions and Conformational Analysis

Role of Intramolecular Hydrogen Bonding in Conformation

The conformational landscape of flexible molecules is often dictated by a delicate balance of steric and electronic interactions. In the case of cyclopropylmethanol (B32771) derivatives, intramolecular hydrogen bonding can play a pivotal role in stabilizing specific rotamers. This interaction typically involves the hydroxyl proton and the pseudo-π system of the cyclopropane (B1198618) ring.

Studies on analogous systems, such as (methylenecyclopropyl)methanol, have provided significant insights into this phenomenon. Microwave spectroscopy and quantum chemical calculations have demonstrated that conformers stabilized by intramolecular hydrogen bonds are energetically favored. nih.gov In these arrangements, the hydrogen atom of the hydroxyl group forms a bond with the electron density of the cyclopropane's "banana bonds". nih.gov This interaction is not trivial; for instance, in (methylenecyclopropyl)methanol, two different rotameric forms, both stabilized by such hydrogen bonds, have been identified. nih.gov The relative stability of these conformers is influenced by which C-C bond of the cyclopropyl (B3062369) ring accepts the hydrogen bond. nih.gov

For [1-(Methoxymethyl)cyclopropyl]methanol, a similar intramolecular hydrogen bond between the hydroxyl proton and the cyclopropyl ring is anticipated to be a key factor in determining its conformational preferences. The presence of the methoxymethyl substituent at the C1 position, however, introduces additional complexity. The ether oxygen in the methoxymethyl group could potentially compete as a hydrogen bond acceptor. Computational studies on related systems could elucidate the relative energies of the conformers where the hydrogen bond is formed with the cyclopropyl ring versus the ether oxygen.

The nature of the substituent on the cyclopropyl ring can dramatically alter the preferred intramolecular hydrogen bonding motif. For example, in (1-fluorocyclopropyl)methanol, the dominant conformation is one where the intramolecular hydrogen bond forms between the hydroxyl proton and the fluorine atom, rather than the cyclopropyl ring. researchgate.net This preference is attributed to the strong electrostatic interaction between the O-H and C-F bond dipoles. researchgate.net This highlights the nuanced competition between potential hydrogen bond acceptors within a molecule.

The following table summarizes the observed intramolecular hydrogen bonding in related cyclopropylmethanol derivatives:

CompoundDominant Intramolecular Hydrogen Bond AcceptorReference
(Methylenecyclopropyl)methanolPseudo-π electrons of the cyclopropyl ring nih.gov
(1-Fluorocyclopropyl)methanolFluorine atom researchgate.net

These findings underscore the importance of considering all potential intramolecular interactions when predicting the most stable conformation of substituted cyclopropylmethanols like this compound.

Influence of Substituents on Ring Strain and Reactivity

The reactivity of cyclopropane derivatives is intrinsically linked to their ring strain, which is estimated to be around 27 kcal/mol for the parent cyclopropane. This strain arises from bond angle distortion and eclipsing interactions. Substituents on the cyclopropane ring can significantly modulate this strain, thereby influencing the molecule's reactivity, particularly in ring-opening reactions.

The electronic nature of substituents plays a crucial role. Electron-withdrawing groups can polarize the cyclopropane ring, making it more susceptible to nucleophilic attack. nih.govresearchgate.net Conversely, electron-donating groups can stabilize the ring. The reactivity of electrophilic cyclopropanes is governed by both the ring strain, which provides a thermodynamic driving force for ring-opening, and the electronic character of the substituents. nih.govresearchgate.net

The position and steric bulk of substituents are also critical factors. A computational study on substituted cyclopentenes, a related class of strained rings, demonstrated that the size and substitution pattern of the atom directly bonded to the ring have the greatest influence on torsional ring strain energies. nih.gov A complex interplay between bond lengths, bond angles, and dihedral angles dictates the relative eclipsed conformations and, consequently, the ring strain. nih.gov While this study was on cyclopentenes, the general principles are applicable to cyclopropane systems.

In the context of this compound, the methoxymethyl group is primarily an electron-withdrawing group due to the inductive effect of the oxygen atom. This could potentially increase the ring strain and enhance the reactivity of the cyclopropane ring towards nucleophilic ring-opening. Furthermore, the steric bulk of the methoxymethyl and methanol (B129727) substituents at the same carbon atom could lead to increased strain.

Research on substituted cyclopropanes has shown that geminal disubstitution can have a pronounced effect on ring strain. For instance, gem-dimethyl substitution has been found to lower the strain energy of cyclopropanes. acs.org The effect of a geminal methoxymethyl and methanol substitution, as in the title compound, would require specific computational analysis to quantify its impact on ring strain.

The following table provides a qualitative overview of how different types of substituents can influence the ring strain and reactivity of cyclopropane rings:

Substituent TypeEffect on Ring StrainEffect on Reactivity Towards Nucleophiles
Electron-Withdrawing GroupsCan increase polarization and strainGenerally increases reactivity
Electron-Donating GroupsCan decrease strain through electronic effectsGenerally decreases reactivity
Sterically Bulky GroupsCan increase strain due to steric repulsionCan influence regioselectivity of ring-opening
Geminal DisubstitutionEffect is dependent on the nature of the substituentsCan significantly alter both strain and reactivity

The reactivity of this compound will therefore be a consequence of the combined electronic and steric effects of its substituents, which modulate the inherent strain of the cyclopropane ring.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for studying reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation.

For [1-(Methoxymethyl)cyclopropyl]methanol, DFT could be employed to study a variety of potential reactions. For instance, the alcohol moiety could undergo oxidation, esterification, or act as a nucleophile. The ether linkage presents another site for potential reactions, such as cleavage under acidic conditions. The strained cyclopropyl (B3062369) ring itself can participate in ring-opening reactions.

A DFT study of a reaction involving this molecule would typically involve:

Geometry Optimization: Finding the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate, known as the transition state. The energy of the transition state is crucial for determining the reaction rate.

Frequency Calculations: To confirm that the optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties like Gibbs free energy.

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict which reaction pathways are most likely to occur. For example, in a potential oxidation of the primary alcohol, DFT could help determine the most favorable oxidant and conditions by comparing the activation barriers of different proposed mechanisms. acs.org

Table 1: Hypothetical DFT Investigation of a Reaction Pathway for this compound

StepSpeciesRelative Energy (kcal/mol)Description
1Reactants0.0This compound + Oxidant
2Transition State 1+15.2Formation of an intermediate complex
3Intermediate-5.7A transient species formed during the reaction
4Transition State 2+20.5The rate-determining step of the reaction
5Products-35.8The final products of the oxidation
Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific molecule.

Quantum Chemical Calculations for Structural and Conformational Properties

Quantum chemical calculations are essential for determining the three-dimensional structure and conformational preferences of molecules. epstem.net For a flexible molecule like this compound, which has several rotatable single bonds, understanding its conformational landscape is key to understanding its properties.

The rotation around the C-C bond connecting the cyclopropyl ring to the methanol (B129727) group, and the C-C and C-O bonds of the methoxymethyl group, will lead to various conformers with different energies. Computational methods can be used to perform a conformational analysis to identify the most stable conformers. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation.

A study of chloromethyl-cyclopropane, a structurally related molecule, has shown a preference for the gauche conformer. scispace.com This suggests that this compound might also favor conformations where the substituents on the cyclopropyl ring are not eclipsing each other.

Table 2: Predicted Structural Parameters for the Most Stable Conformer of this compound

ParameterValue
C-C (ring) bond length~1.51 Å
C-C (exocyclic) bond length~1.52 Å
C-O (alcohol) bond length~1.43 Å
C-O (ether) bond length~1.42 Å
C-C-C (ring) bond angle~60°
C-C-C (exocyclic) bond angle~117°
C-C-O (alcohol) bond angle~112°
Note: These values are estimations based on typical bond lengths and angles for similar structural motifs and are not derived from a specific computational study of this molecule.

Prediction of Stereoselectivity in Synthetic Pathways

Many synthetic routes can lead to the formation of chiral molecules, and predicting the stereochemical outcome (stereoselectivity) is a significant challenge in organic chemistry. Computational methods can be invaluable in this regard. rsc.org

While this compound itself is achiral, its derivatives or reactions involving it could lead to chiral products. For instance, if one of the methylene (B1212753) hydrogens on the cyclopropyl ring were to be substituted, the central carbon would become a stereocenter.

Computational modeling can be used to predict the stereoselectivity of a reaction by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will be favored, leading to the major product. This approach has been successfully applied to a wide range of stereoselective reactions. researchgate.net Machine learning techniques are also emerging as powerful tools for predicting the enantioselectivity of reactions. nih.govresearchgate.net

Molecular Modeling of Reactivity and Stability

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.net In the context of reactivity and stability, several key properties can be calculated for this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap can be an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the alcohol and ether groups would be expected to have a negative electrostatic potential.

Global Reactivity Descriptors: Quantities like chemical hardness, softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

These computational tools, when applied to this compound, would provide a detailed picture of its electronic structure and how it is likely to interact with other chemical species.

Role of 1 Methoxymethyl Cyclopropyl Methanol As a Synthetic Intermediate

Precursor to Cyclopropyl (B3062369) Aldehydes and Ketones

The primary alcohol functionality of [1-(Methoxymethyl)cyclopropyl]methanol can be readily oxidized to furnish the corresponding 1-(methoxymethyl)cyclopropanecarbaldehyde. This transformation is a fundamental step in organic synthesis, as aldehydes are pivotal intermediates for a multitude of subsequent reactions, including reductive aminations, Wittig reactions, and aldol (B89426) condensations. A variety of established oxidation protocols can be employed to achieve this conversion with high efficiency. The choice of oxidant is critical to ensure selective oxidation of the primary alcohol without cleaving the strained cyclopropane (B1198618) ring.

Similarly, while this compound itself is a primary alcohol and would oxidize to an aldehyde, related secondary cyclopropylmethanols can be oxidized to the corresponding cyclopropyl ketones. These ketones are valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals. google.com The oxidation of cyclopropyl carbinols is a common method for their preparation. google.com

Table 1: Common Reagents for the Oxidation of Alcohols to Aldehydes

Reagent/System Description
Pyridinium chlorochromate (PCC) A milder version of chromic acid, often used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Dess-Martin periodinane (DMP) A hypervalent iodine reagent that allows for the mild and selective oxidation of primary alcohols to aldehydes.
Swern oxidation Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Building Block for Substituted Cyclopropylamines

Substituted cyclopropylamines are a prominent structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. longdom.org this compound serves as a valuable starting point for the synthesis of these amines. A common synthetic strategy involves a two-step sequence. First, the primary alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequently, the resulting sulfonate ester can undergo nucleophilic substitution with ammonia, a primary amine, or a protected amine equivalent to introduce the amino functionality. This approach allows for the synthesis of a diverse array of substituted cyclopropylamines by varying the nucleophilic amine used in the second step. The direct product of such a sequence starting from this compound would be 1-(methoxymethyl)cyclopropylamine and its derivatives. The compound 1-Methoxymethyl-cyclopropylamine is a known chemical entity, bearing the CAS number 1029716-05-9. synblock.com

Incorporation into Complex Molecular Architectures and Scaffolds

The cyclopropyl ring is a highly sought-after scaffold in medicinal chemistry due to its unique conformational and electronic properties. actylis.com It can act as a bioisostere for other groups, such as a phenyl ring or a double bond, while introducing a degree of rigidity and three-dimensionality to a molecule. The use of photochemical transformations is a powerful strategy that allows for the formation of a high degree of molecular complexity from relatively simple building blocks in a single step. nih.gov The incorporation of the this compound unit into larger, more complex molecules can significantly influence their pharmacological properties. The methoxymethyl group can engage in hydrogen bonding interactions with biological targets and provides a handle for further synthetic modifications, allowing for the fine-tuning of a molecule's activity and pharmacokinetic profile.

Applications in Diversified Organic Synthesis

The utility of this compound extends beyond the synthesis of amines and carbonyl compounds. The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, providing access to a different class of acyclic compounds with defined stereochemistry. Furthermore, the hydroxyl group can be used to direct stereoselective reactions on the cyclopropane ring or adjacent functional groups, a strategy that is valuable in the synthesis of chiral molecules. nih.gov The coupling reaction of cyclopropylmethanol (B32771) with alkynes can lead to the formation of substituted allylic alcohols, which are important intermediates in organic synthesis and drug discovery. actylis.comlifechempharma.com

Synthesis of Analogs with Specific Structural Rigidity and Steric Properties

The generation of structural analogs of known drugs is a cornerstone of drug development. wikipedia.org The rigid nature of the cyclopropane ring makes this compound an excellent building block for the synthesis of conformationally constrained analogs of biologically active molecules. By replacing more flexible fragments of a lead compound with the cyclopropyl moiety, medicinal chemists can investigate the influence of conformational restriction on biological activity. The methoxymethyl substituent provides an additional point of steric bulk and can be used to probe specific binding pockets in enzymes and receptors. This approach allows for the rational design of analogs with improved potency, selectivity, and metabolic stability.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of [1-(Methoxymethyl)cyclopropyl]methanol. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The protons of the cyclopropyl (B3062369) ring would likely appear as a complex multiplet in the upfield region of the spectrum. The methylene (B1212753) protons of the methoxymethyl and hydroxymethyl groups would each give rise to their own characteristic signals, likely singlets or simple multiplets depending on their coupling with neighboring protons. The methyl protons of the methoxy (B1213986) group would be expected to produce a sharp singlet. For a related compound, [1-(aminomethyl)cyclopropyl]methanol, the cyclopropyl protons are observed in the ¹H NMR spectrum. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom. The spectrum for this compound would be expected to show signals for the methyl carbon of the methoxy group, the two methylene carbons, the quaternary carbon of the cyclopropyl ring, and the two equivalent carbons of the cyclopropyl ring. Data from similar structures, such as various substituted alcohols, can help in predicting the approximate chemical shifts for these carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃ (methoxy)~3.3~59
-CH₂- (methoxymethyl)~3.4~75
-CH₂- (hydroxymethyl)~3.6~65
Cyclopropyl CH₂~0.5-0.8~15
Quaternary Cyclopropyl C-~20
-OHVariable-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The molecular formula of this compound is C₆H₁₂O₂, with a monoisotopic mass of 116.08373 Da. uni.lu

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation of this compound would likely involve cleavage of the ether and alcohol functional groups, as well as fragmentation of the cyclopropyl ring. For instance, the experimental GC-MS data for the related compound cyclopropanemethanol shows characteristic fragmentation patterns. nih.gov Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, are available and can aid in its identification in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct m/z
[M+H]⁺117.09101
[M+Na]⁺139.07295
[M-H]⁻115.07645
[M+NH₄]⁺134.11755
[M+K]⁺155.04689

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration if the molecule is chiral. For this compound, which is a chiral molecule, X-ray crystallography could be used to definitively determine the spatial arrangement of its atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and cyclopropyl groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1150 cm⁻¹ region. The ether linkage would also exhibit a characteristic C-O stretching band, typically in the 1000-1300 cm⁻¹ range. The cyclopropyl ring has characteristic C-H stretching vibrations that appear at higher frequencies (around 3100-3000 cm⁻¹) compared to alkanes. acs.org The IR spectrum of the related compound cyclopropanemethanol shows these characteristic bands. nist.gov

Table 3: Expected Infrared Absorption Bands for this compound Note: These are predicted ranges and actual peak positions may vary.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alcohol (C-O)C-O Stretch1050-1150
Ether (C-O-C)C-O Stretch1000-1300
Cyclopropyl C-HC-H Stretch3000-3100
Alkyl C-HC-H Stretch2850-2960

Chiral Chromatography for Enantiomeric Excess Determination

Given that this compound possesses a chiral center at the C1 position of the cyclopropyl ring, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers, allowing for the determination of enantiomeric excess (ee) in a sample. wikipedia.orgmdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. lcms.cz Common CSPs include those based on polysaccharides, proteins, and cyclodextrins. The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution. nih.gov While specific methods for the chiral separation of this compound have not been detailed in the literature, methods developed for other chiral cyclopropane (B1198618) derivatives could be adapted. researchgate.net Gas chromatography with a chiral stationary phase is a common approach for the analysis of volatile chiral compounds. researchgate.net

Microwave Spectroscopy for Gas-Phase Structure and Conformation

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. wikipedia.org It can provide extremely precise information about the molecular geometry, including bond lengths and angles, as well as conformational preferences. iac.es

Future Research Directions

Development of Novel, More Sustainable Synthetic Routes

Current methods for synthesizing [1-(Methoxymethyl)cyclopropyl]methanol and its analogs can be complex, often involving multiple steps, hazardous materials, and significant waste generation. Future research should focus on creating more environmentally friendly and sustainable ("green") synthetic pathways. This could include the development of one-pot reactions to streamline processes and reduce waste from workups and purifications. The use of bio-based starting materials and the implementation of solvent-free reaction conditions are also key areas for improvement. A central tenet of these new methods will be atom economy, which seeks to incorporate the maximum number of atoms from the starting materials into the final product. Some current methods for producing similar cyclopropylmethanol (B32771) structures involve the catalytic hydrogenation of cyclopropanecarboxylic acid alkyl esters. google.com The development of greener alternatives to these processes is a key area of future research. rsc.org

Exploration of Catalyst Systems for Enhanced Selectivity and Efficiency

Innovations in catalysis are vital for advancing the synthesis of this compound. Future work could concentrate on heterogeneous catalysts, which are more easily separated and recycled, and on the creation of enantioselective catalysts for producing specific chiral versions of the molecule. For example, progress in transition-metal catalysis, especially with more abundant and less toxic metals, could result in more economical and greener manufacturing processes. nih.gov Additionally, biocatalysis, which employs enzymes to carry out highly specific chemical changes, presents a sustainable and highly selective option compared to conventional chemical techniques. nih.gov

Advanced Mechanistic Studies Utilizing Isotopic Labeling and Kinetic Analysis

A thorough understanding of the reaction mechanisms that control the formation and subsequent reactions of this compound is crucial for refining current methods and inventing new ones. Isotopic labeling, a technique where certain atoms are swapped with their isotopes (like ¹³C or ²H), can offer deep insights into how chemical bonds are made and broken during a reaction. wikipedia.orgnumberanalytics.com When combined with detailed studies of reaction rates (kinetic analysis), this approach can map out reaction pathways, pinpoint the slowest (rate-determining) steps, and identify short-lived intermediate molecules. acs.orgbldpharm.com This fundamental knowledge is indispensable for the logical design of more effective and selective synthetic procedures. thieme-connect.de

Computational Design of Novel Transformations and Derivatives

The fields of computational chemistry and molecular modeling provide robust tools for forecasting the reactivity of this compound and for designing new derivatives with specific, desirable characteristics. Methods like Density Functional Theory (DFT) can be used to simulate reaction pathways, calculate the energy required for reactions to occur, and understand the electronic properties that dictate its chemical behavior. rsc.orgresearchgate.net Through in silico screening of large virtual libraries of related molecules, researchers can identify promising candidates with particular electronic or structural features for potential use in new materials or pharmaceuticals, thereby making experimental work more focused and efficient. mdpi.comnih.gov

Investigation of Unique Reactivity Profiles within Complex Environments

Examining the chemical behavior of this compound in intricate settings, such as in the presence of large biological molecules or within structured environments like micelles or supramolecular assemblies, may uncover new and unexpected chemical transformations. The strained nature of the cyclopropane (B1198618) ring could lead to distinctive reactivity when confined within the active site of an enzyme or when interacting with other molecules in a crowded molecular environment. tubitak.gov.tr Such studies could pave the way for novel applications of this compound, for instance, as a specialized chemical probe or as a fundamental component for creating self-assembling materials.

Q & A

Q. What future research directions are critical for advancing applications of this compound?

  • Methodological Answer :
  • Biocatalytic Optimization : Engineer enzymes for higher enantioselectivity in derivative synthesis .
  • Toxicity Profiling : Assess ecotoxicology (e.g., Daphnia magna assays) and biodegradability (OECD 301F) for environmental safety .
  • Multidisciplinary Studies : Combine synthetic chemistry, computational modeling, and bioassays to explore pharmaceutical or agrochemical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.